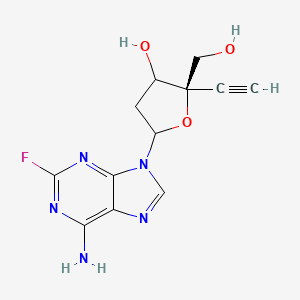
(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multi-step organic synthesis. The starting materials are often simple sugars and purine or pyrimidine bases. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the purine base.
Fluorination: Introduction of the fluorine atom into the purine ring.
Amination: Introduction of the amino group.
Ethynylation: Addition of the ethynyl group.
Hydroxymethylation: Introduction of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale organic synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions may occur at the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino and fluorine positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
Nucleoside analogs are used as building blocks in the synthesis of more complex molecules and as probes in chemical research.
Biology
In biological research, these compounds are used to study DNA and RNA synthesis and function.
Medicine
Nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations. This can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets may include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-(6-amino-2-chloropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
- (2R)-5-(6-amino-2-bromopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Uniqueness
The presence of the fluorine atom in the compound “(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol” may confer unique properties such as increased metabolic stability and altered binding affinity to biological targets.
Properties
Molecular Formula |
C12H12FN5O3 |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
(2R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6?,7?,12-/m1/s1 |
InChI Key |
IKKXOSBHLYMWAE-LBVLNNNDSA-N |
Isomeric SMILES |
C#C[C@]1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


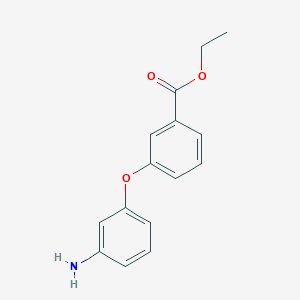
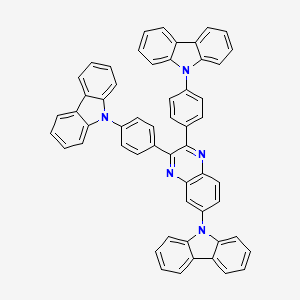
![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)
![Dibenz[b,j]oxacycloundecin-5(8H)-one, 9,10-dihydro-12-hydroxy-7-Methyl-, (6E)-](/img/structure/B14118935.png)

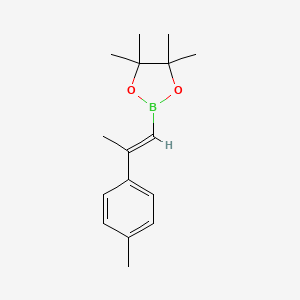
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
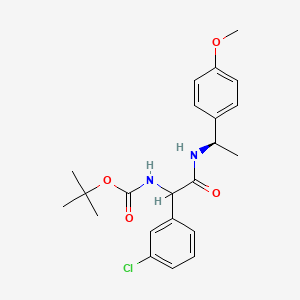
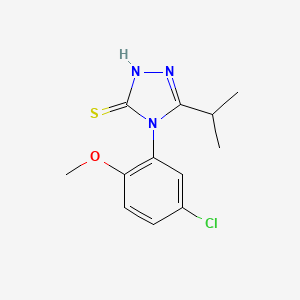

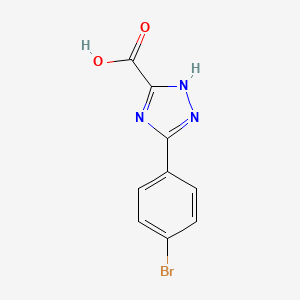

![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)
